Ethyl 2-amino-2-(3-bromophenyl)acetate CAS number and molecular weight
Ethyl 2-amino-2-(3-bromophenyl)acetate CAS number and molecular weight
Core Identity, Synthesis Protocols, and Pharmaceutical Applications
Executive Summary
Ethyl 2-amino-2-(3-bromophenyl)acetate (CAS: 380149-31-5) is a critical non-natural amino acid ester used extensively in medicinal chemistry. Structurally, it is the ethyl ester of 3-bromophenylglycine. Its significance lies in its dual functionality: the
Chemical Identity & Properties
The following data establishes the baseline identity for quality control and procurement.
| Property | Specification |
| Chemical Name | Ethyl 2-amino-2-(3-bromophenyl)acetate |
| Synonyms | 3-Bromophenylglycine ethyl ester; Ethyl 3-bromo- |
| CAS Number | 380149-31-5 (Free base) |
| Molecular Formula | C |
| Molecular Weight | 258.11 g/mol |
| Appearance | Colorless to pale yellow oil (Free base); White solid (HCl salt) |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water (Free base) |
| SMILES | CCOC(=O)C(N)c1cccc(Br)c1 |
Synthesis Protocols
Method A: Direct Esterification (Preferred Lab Scale)
Rationale: This method is the most robust for small-to-medium scale (1g – 50g) when the parent amino acid is available. It avoids the toxicity of cyanides used in the Strecker synthesis.
Reagents:
Protocol:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl
drying tube. -
Solvation: Suspend 3-bromophenylglycine (10.0 g, 43.5 mmol) in absolute ethanol (100 mL) at 0°C (ice bath).
-
Activation: Dropwise add thionyl chloride (6.3 mL, 87.0 mmol, 2.0 equiv) over 30 minutes. Caution: Exothermic reaction with evolution of HCl and SO
gas. -
Reflux: Remove the ice bath and heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) until the starting material is consumed.
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove excess EtOH and SOCl
. -
For HCl Salt: Triturate the residue with diethyl ether to precipitate the hydrochloride salt. Filter and dry.[3][4]
-
For Free Base: Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO
(2 x 50 mL) to neutralize. Dry the organic layer over Na SO , filter, and concentrate.[4][5]
-
-
Yield: Expect 90–95% yield as a pale yellow oil (free base) or white solid (HCl salt).
Method B: Strecker Synthesis (Industrial/Bulk Scale)
Rationale: Economical for large-scale production starting from the aldehyde, though it requires handling toxic cyanides.
Reagents:
-
3-Bromobenzaldehyde
-
Sodium Cyanide (NaCN) or TMSCN
-
Ammonium Chloride (NH
Cl) / Ammonia -
Ethanol / HCl[6]
Workflow Visualization:
Caption: Figure 1. Synthetic pathways from aldehyde precursor to final ester. The Pinner reaction allows for a direct conversion from nitrile to ester, bypassing the isolated acid.
Applications in Drug Discovery
The utility of Ethyl 2-amino-2-(3-bromophenyl)acetate extends beyond simple substitution. It acts as a "divergent scaffold."
Peptidomimetics & Protease Inhibitors
Phenylglycine analogs are frequently used to constrain the conformational flexibility of peptide chains. The 3-bromo substituent allows for late-stage functionalization of the phenyl ring after the amino acid has been incorporated into a peptide backbone, enabling the generation of focused libraries without re-synthesizing the peptide core.
Cross-Coupling Logic
The meta-bromo position is electronically distinct from para-substituted analogs. It allows access to 3-aryl-phenylglycines via Suzuki-Miyaura coupling, which are privileged structures in:
-
Thrombin Inhibitors: Modulating lipophilicity in the S1 pocket.
-
Beta-Lactams: Enhancing gram-negative penetration by modifying the side-chain polarity.
Scaffold Diversity Diagram:
Caption: Figure 2.[7] Divergent synthesis capabilities.[7] The core scaffold enables access to four distinct chemical spaces: biaryls, peptides, heterocycles, and amino alcohols.
Safety & Handling
-
Hazards: The free base is an amine and ester; treat as an irritant. The hydrochloride salt is generally stable but hygroscopic.
-
Precursors: 3-Bromobenzaldehyde is a lachrymator. Thionyl chloride is corrosive and reacts violently with water.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent hydrolysis or oxidation.
References
-
Organic Syntheses. (n.d.). General Procedures for Esterification of Amino Acids. Org. Synth. Coll. Vol. 4, 424. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. employees.delta.edu [employees.delta.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ETHYL 2-(3-BROMOPHENYL)ACETATE | 14062-30-7 [chemicalbook.com]
- 6. (R)-2-amino-2-(3-bromophenyl)ethanol hydrochloride 95% | CAS: 2829292-62-6 | AChemBlock [achemblock.com]
- 7. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies [mdpi.com]
